

The Cellular Target of GSK2807: A Technical Guide

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Compound of Interest

Compound Name: GSK2807

Cat. No.: B607805

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Abstract

GSK2807 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the development of various cancers. This technical guide provides an in-depth overview of the cellular target of **GSK2807**, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on its binding affinity and inhibitory activity are presented, along with a detailed description of the relevant signaling pathway.

Primary Cellular Target: SMYD3

The primary cellular target of **GSK2807** is the histone methyltransferase SMYD3. SMYD3 is overexpressed in a variety of tumors, including colorectal, breast, prostate, and hepatocellular carcinomas, and has been identified as a potential oncogene.^[1] **GSK2807** was developed through a structure-based design approach to specifically inhibit the catalytic activity of SMYD3.^[1]

Mechanism of Action

GSK2807 functions as a SAM-competitive inhibitor of SMYD3. S-adenosylmethionine is the universal methyl group donor for methyltransferase enzymes. By competing with SAM for binding to SMYD3, **GSK2807** effectively blocks the transfer of a methyl group to SMYD3's

substrates. A high-resolution crystal structure has revealed that **GSK2807** uniquely bridges the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3.[1][2]

One of the key non-histone substrates of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2).[1][3] The methylation of MEKK2 by SMYD3 is a critical step in the activation of the MEK/ERK signaling pathway, which is often dysregulated in RAS-driven cancers.[1][3] By inhibiting SMYD3, **GSK2807** prevents the methylation of MEKK2, thereby disrupting this oncogenic signaling cascade.[1][4]

Quantitative Data

The potency and selectivity of **GSK2807** have been characterized through various biochemical assays. The following tables summarize the key quantitative data.

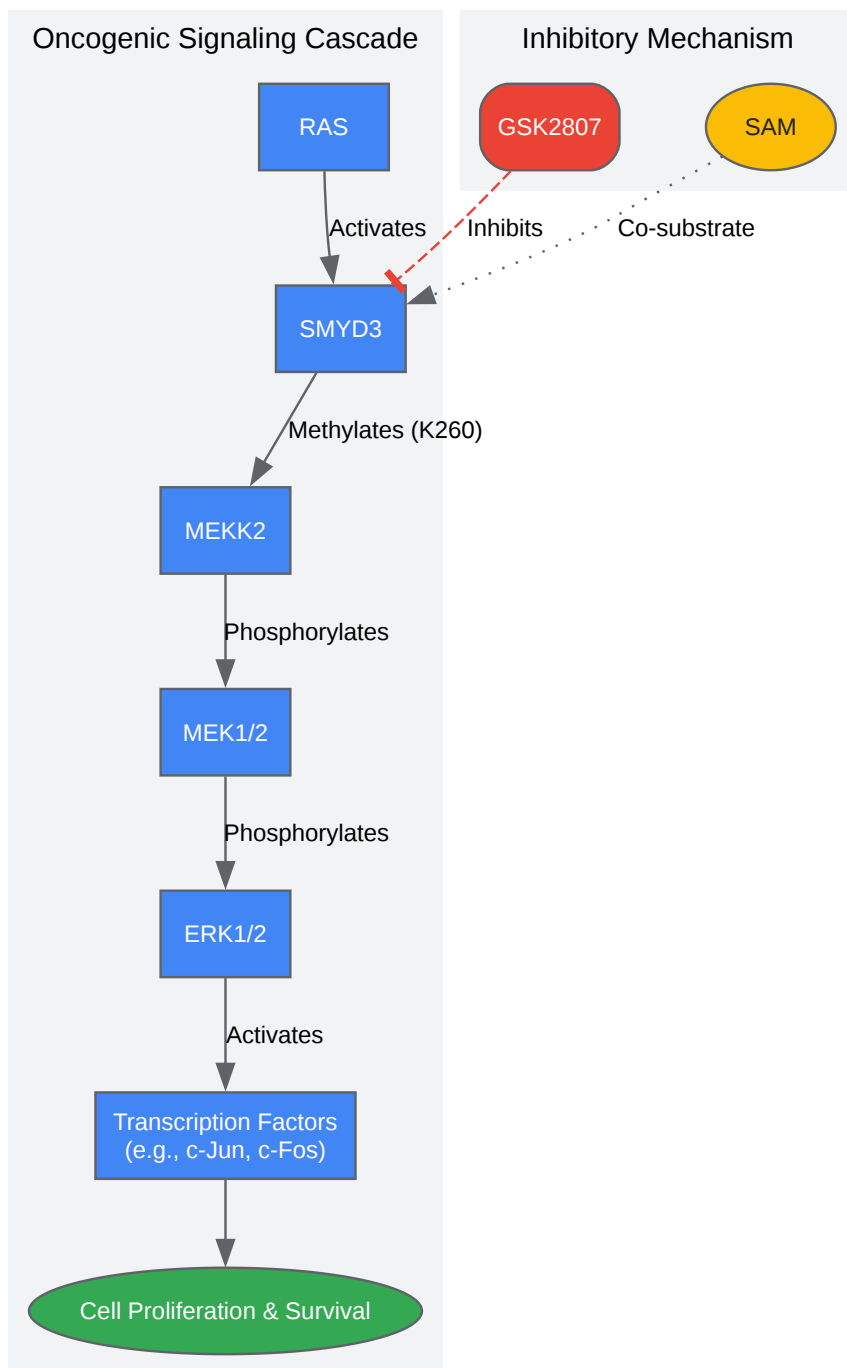
Parameter	Value	Target	Notes
Ki	14 nM	SMYD3	SAM-competitive inhibition
IC50	130 nM	SMYD3	Biochemical Assay[5]

Selectivity Profile	Ki (nM)	Fold Selectivity (vs. SMYD3)
SMYD3	14	1
SMYD2	345	~24

Signaling Pathway

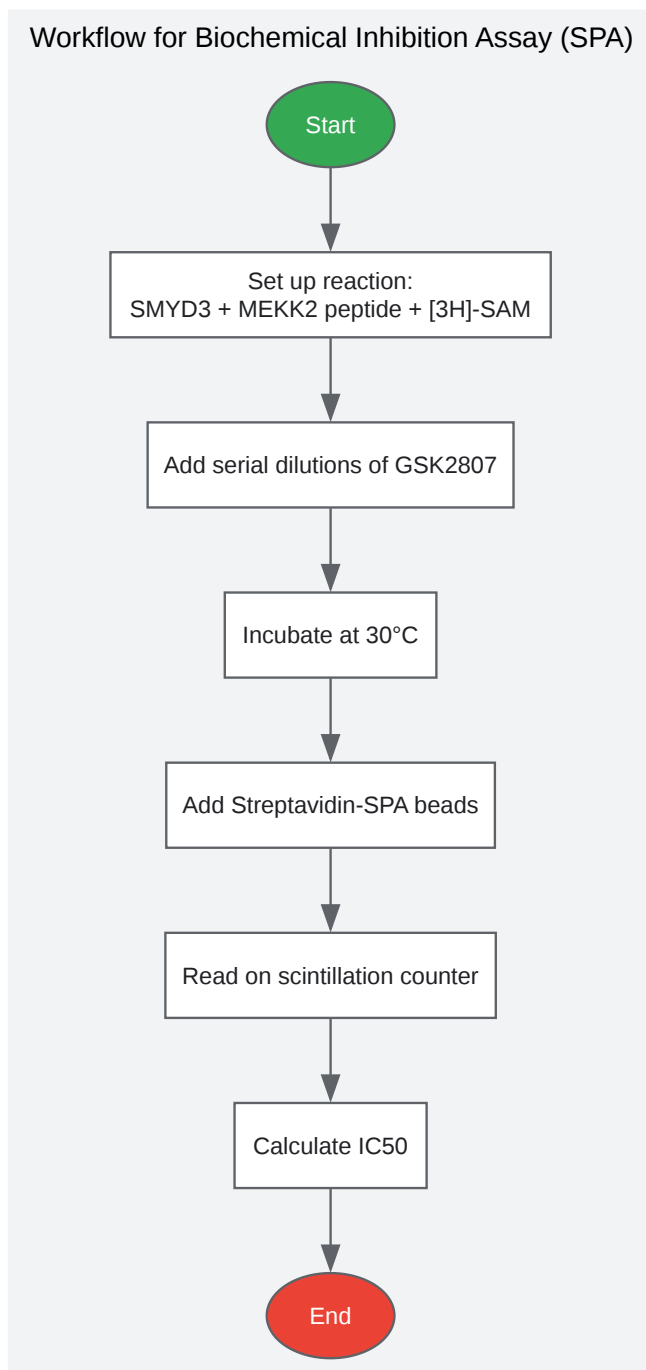
The following diagram illustrates the SMYD3-MEKK2 signaling pathway and the inhibitory action of **GSK2807**.

SMYD3-MEKK2 Signaling Pathway and GSK2807 Inhibition



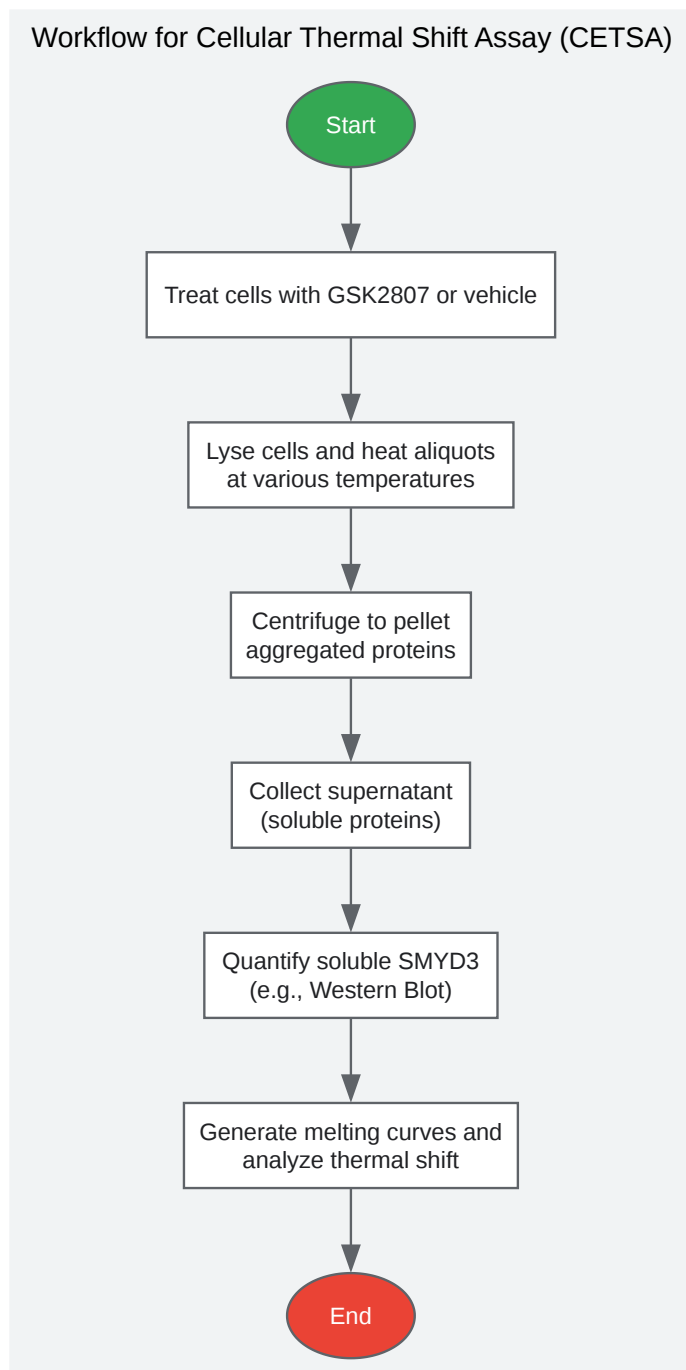
Workflow for Biochemical Inhibition Assay (SPA)

Workflow for Biochemical Inhibition Assay (SPA)



Workflow for Cellular Thermal Shift Assay (CETSA)

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